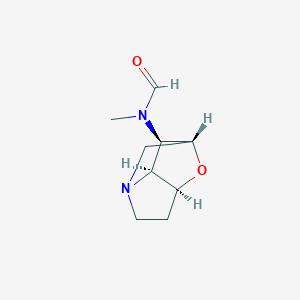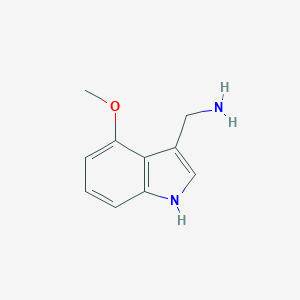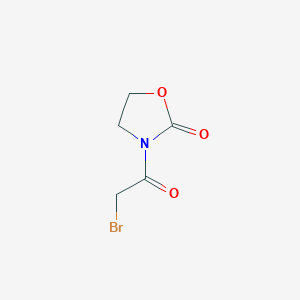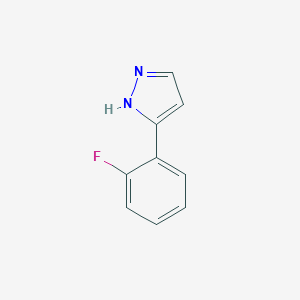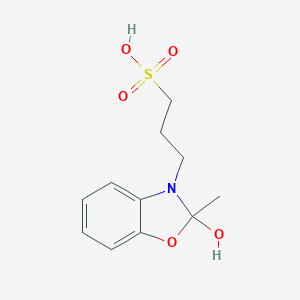
1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(cyclopropylmethyl)-8-(dicyclopropylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(cyclopropylmethyl)-8-(dicyclopropylmethyl)- is a compound that belongs to the class of purine derivatives. It has been widely studied for its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(cyclopropylmethyl)-8-(dicyclopropylmethyl)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(cyclopropylmethyl)-8-(dicyclopropylmethyl)- has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been found to have antiviral effects against a number of viruses, including HIV and hepatitis B.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(cyclopropylmethyl)-8-(dicyclopropylmethyl)- in lab experiments is its potential for use in the development of new drugs for the treatment of various diseases. However, its use is limited by its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of future directions for research on 1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(cyclopropylmethyl)-8-(dicyclopropylmethyl)-. These include further studies on its mechanism of action, as well as its potential for use in the treatment of neurodegenerative disorders and other diseases. There is also potential for the development of new derivatives of this compound that may have improved solubility and other properties that make them more suitable for use in drug development.
Synthesemethoden
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(cyclopropylmethyl)-8-(dicyclopropylmethyl)- involves a multi-step process. The first step involves the reaction of 2,6-dioxopurine with cyclopropylmethyl bromide to form 3-cyclopropylmethyl-1H-purine-2,6(3H,7H)-dione. This intermediate is then reacted with dicyclopropylmethyl bromide to form the final product.
Wissenschaftliche Forschungsanwendungen
1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(cyclopropylmethyl)-8-(dicyclopropylmethyl)- has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
152534-50-4 |
|---|---|
Molekularformel |
C20H26N4O2 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
1,3-bis(cyclopropylmethyl)-8-(dicyclopropylmethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C20H26N4O2/c25-19-16-18(22-17(21-16)15(13-5-6-13)14-7-8-14)23(9-11-1-2-11)20(26)24(19)10-12-3-4-12/h11-15H,1-10H2,(H,21,22) |
InChI-Schlüssel |
HQDMHJBLCDOQBT-UHFFFAOYSA-N |
SMILES |
C1CC1CN2C3=C(C(=O)N(C2=O)CC4CC4)NC(=N3)C(C5CC5)C6CC6 |
Kanonische SMILES |
C1CC1CN2C3=C(C(=O)N(C2=O)CC4CC4)NC(=N3)C(C5CC5)C6CC6 |
Andere CAS-Nummern |
152534-50-4 |
Synonyme |
1,3-Bis(cyclopropylmethyl)-8-(dicyclopropylmethyl)xanthine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




